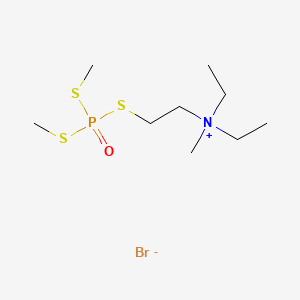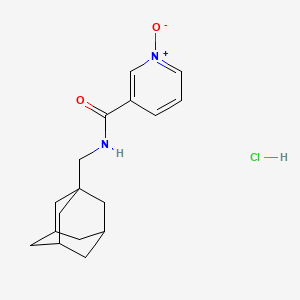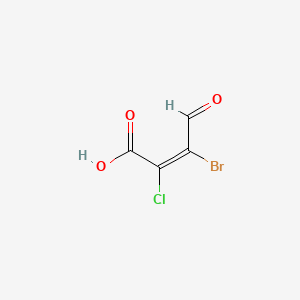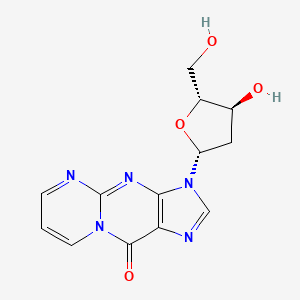
3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one typically involves the condensation of a pyrimidine derivative with a purine base, followed by the attachment of a deoxyribose sugar. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of nucleoside analogs like 3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one involves large-scale synthesis using automated equipment. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, acyl, or halogen groups.
科学研究应用
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA and RNA synthesis and function.
Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
作用机制
The mechanism of action of 3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
3’-Deoxyadenosine: Another nucleoside analog with similar structural features.
2’-Deoxyguanosine: A naturally occurring nucleoside with a similar deoxyribose sugar.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one is unique due to its specific structure, which combines elements of both pyrimidine and purine bases. This unique structure allows it to interact with nucleic acids in a distinct manner, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C13H13N5O4 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC 名称 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1 |
InChI 键 |
QZDHOBJINVXQCJ-DJLDLDEBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


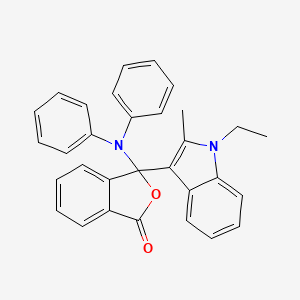

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
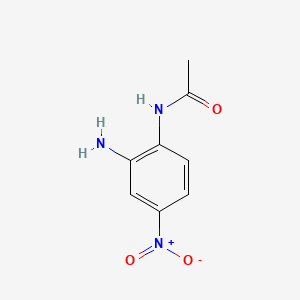

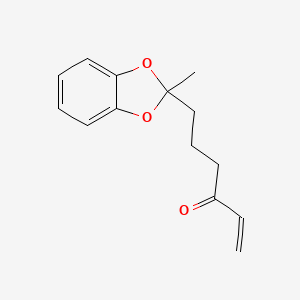
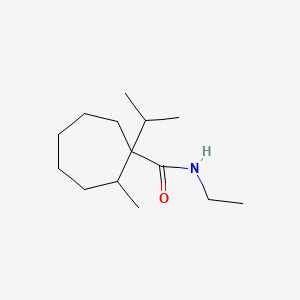
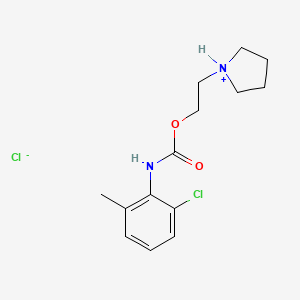
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
